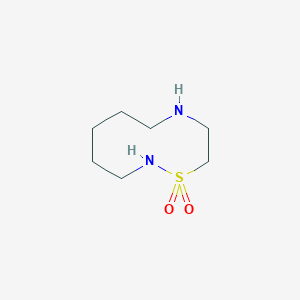

1,2,8-Thiadiazecane 1,1-dioxide

Description

1,2,8-Thiadiazecane 1,1-dioxide is a heterocyclic compound featuring an eight-membered ring containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfonyl group (S=O₂) at the 1-position. The numbering (1,2,8) suggests sulfur occupies position 1, a nitrogen at position 2, and another nitrogen at position 6. This structural arrangement imparts unique electronic and steric properties, distinguishing it from smaller thiadiazole or thiadiazine derivatives.

Properties

IUPAC Name |

1,2,8-thiadiazecane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c10-12(11)7-6-8-4-2-1-3-5-9-12/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREOUXMSUVLYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCS(=O)(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,8-Thiadiazecane 1,1-dioxide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with sulfur dioxide in the presence of a base can lead to the formation of the desired thiadiazecane ring.

Industrial Production Methods: Industrial production of 1,2,8-thiadiazecane 1,1-dioxide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,8-Thiadiazecane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiadiazecane derivatives.

Scientific Research Applications

1,2,8-Thiadiazecane 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2,8-thiadiazecane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Observations:

Ring Size and Strain :

- Smaller rings (e.g., 4-membered 1,2-thiazetidine) exhibit high reactivity due to ring strain, whereas larger systems like 1,2,8-thiadiazecane likely show enhanced stability .

- The 8-membered ring may adopt flexible conformations, enabling unique coordination modes in metal complexes compared to rigid fused systems (e.g., benzodioxin-thiadiazole hybrids) .

Electronic Properties: The sulfonyl group in 1,2,5-thiadiazole 1,1-dioxide enhances electron deficiency, stabilizing radical anions—a trait less pronounced in non-sulfonyl analogs . For 1,2,8-thiadiazecane, reduced conjugation across the larger ring may diminish electron-accepting capacity.

Biological Activity: Fused thiadiazoles (e.g., 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole) demonstrate potent enzyme inhibition due to planar structures and substituent effects (e.g., di-/tri-hydroxy aryl groups) . The non-fused, larger 1,2,8-thiadiazecane may require specific substituents to achieve comparable bioactivity.

Synthetic Challenges: N-Acylation of 1,2-thiazetidine 1,1-dioxide is versatile but sensitive to hydrolysis , whereas iodine-mediated cyclization in fused thiadiazoles offers robustness . Synthesizing 1,2,8-thiadiazecane may demand novel cyclization strategies to accommodate its ring size.

Biological Activity

1,2,8-Thiadiazecane 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity profiles, and potential applications in pharmacology.

- Molecular Formula : C2H5N2O2S

- Molecular Weight : 107.13 g/mol

- CAS Number : 34817-61-3

Biological Activity Overview

Research into the biological activity of 1,2,8-thiadiazecane 1,1-dioxide has revealed various potential applications. Below is a summary of its key biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 1,2,8-thiadiazecane 1,1-dioxide and its derivatives. Notably:

- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria. The disk diffusion method and serial microdilution methods were employed to assess these activities .

- Antiviral Activity : A study on related compounds indicated that while some derivatives exhibited antiviral properties, no significant activity was noted specifically for 1,2,8-thiadiazecane 1,1-dioxide itself .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using fibroblast cell lines (L292). The results indicated varying degrees of cytotoxicity among different derivatives:

- Cytotoxicity Assays : The assays demonstrated that while some derivatives were cytotoxic at higher concentrations, others exhibited low toxicity profiles suitable for further development as therapeutic agents .

Research Findings and Case Studies

Recent studies have focused on synthesizing new derivatives of 1,2,8-thiadiazecane 1,1-dioxide to enhance its biological activity. Here are some notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.